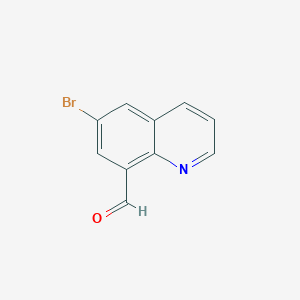

6-Bromoquinoline-8-carbaldehyde

Beschreibung

Significance of the Quinoline (B57606) Moiety in Medicinal and Materials Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in a vast array of biologically active compounds and functional materials. a2bchem.com In the realm of medicinal chemistry, the quinoline scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide spectrum of therapeutic applications. a2bchem.combldpharm.com Its presence is critical in antimalarial agents like quinine (B1679958) and chloroquine, as well as in various antibacterial, anticancer, antifungal, and anti-inflammatory drugs. bldpharm.com The rigid, planar structure of the quinoline nucleus allows it to effectively interact with biological targets such as enzymes and nucleic acids, while the nitrogen atom can participate in hydrogen bonding, a key interaction in drug-receptor binding. a2bchem.com

Beyond its medicinal applications, the quinoline moiety is also a valuable component in materials science. Its unique photophysical properties, including fluorescence, have led to its incorporation into organic light-emitting diodes (OLEDs), chemosensors for metal ion detection, and other advanced materials. biosynth.comlibretexts.org The ability to systematically modify the quinoline core allows for the fine-tuning of its electronic and optical properties, making it a versatile platform for the design of novel functional materials.

Strategic Importance of Halogenation in Heterocyclic Compound Design

The introduction of halogen atoms, such as bromine, into heterocyclic compounds is a powerful strategy in modern chemical design. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In drug discovery, the addition of a halogen can enhance a compound's membrane permeability and bioavailability.

Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for further molecular elaboration. Specifically, bromo-substituted heterocycles are key substrates in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated precursors. This synthetic flexibility is a cornerstone of modern medicinal and materials chemistry, facilitating the generation of diverse libraries of compounds for screening and optimization.

Role of 6-Bromoquinoline-8-carbaldehyde as a Versatile Synthetic Intermediate and Research Target

This compound, with the CAS number 1306606-90-5, is a chemical compound that embodies the strategic combination of a quinoline scaffold, a bromine atom, and a reactive aldehyde group. a2bchem.combiosynth.comsigmaaldrich.com While extensive, detailed research on this specific isomer is not as widespread as for some of its counterparts, its chemical structure points to its significant potential as a versatile synthetic intermediate and a target for further research.

The aldehyde functional group at the 8-position is a reactive site that can participate in a wide range of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form imines (Schiff bases), and as a partner in various carbon-carbon bond-forming reactions. chemicalbook.com This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Simultaneously, the bromine atom at the 6-position provides a crucial site for cross-coupling reactions. This enables the introduction of a wide variety of aryl, alkyl, and other functional groups, dramatically expanding the chemical space accessible from this single building block. The combination of these two reactive sites on the quinoline scaffold makes this compound a potentially valuable tool for the synthesis of novel compounds with tailored properties for medicinal or materials science applications. Although specific, large-scale applications are not yet widely documented in peer-reviewed literature, its availability as a research chemical from various suppliers indicates its use in ongoing discovery efforts. a2bchem.combldpharm.combiosynth.comsigmaaldrich.com

Detailed Research Findings

While specific research focused solely on this compound is limited, the reactivity of its constituent functional groups is well-established in the chemical literature. The aldehyde group can undergo a variety of reactions, including:

Oxidation: Conversion to the corresponding 6-bromoquinoline-8-carboxylic acid. scbt.comuni.lu

Reduction: Formation of (6-bromoquinolin-8-yl)methanol.

Reductive Amination: Reaction with amines to form substituted (6-bromoquinolin-8-yl)methanamines.

Wittig Reaction: Conversion of the aldehyde to an alkene. libretexts.org

Condensation Reactions: Formation of Schiff bases with primary amines.

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents. This dual reactivity makes this compound a promising starting material for the synthesis of a wide range of complex quinoline derivatives.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1306606-90-5 |

| Molecular Formula | C10H6BrNO |

| Molecular Weight | 236.07 g/mol |

| Synonyms | 6-bromo-8-formylquinoline |

Eigenschaften

IUPAC Name |

6-bromoquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOZNHYLDOTMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromoquinoline 8 Carbaldehyde and Its Advanced Derivatives

Preparation of 6-Bromoquinoline-8-carbaldehyde and Related Brominated Quinoline (B57606) Carbaldehydes

The synthesis of this compound is a multi-step process that begins with the formation of key brominated quinoline precursors. These intermediates are then subjected to formylation reactions to introduce the aldehyde group at the C8 position.

Synthesis of Key Brominated Quinoline Precursors

The foundational step in synthesizing the target molecule is the preparation of a quinoline ring already bearing a bromine atom at the 6-position. The Skraup synthesis is a classic and effective method for this purpose. This reaction typically involves heating 4-bromoaniline (B143363) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like p-bromonitrobenzene. chemicalbook.com Various synthetic routes can be employed to generate different brominated quinoline precursors, which serve as the starting framework.

Another key precursor strategy involves the direct bromination of a substituted quinoline. For instance, 6-bromo-2-methoxy-8-methylquinoline can be synthesized from 6-bromo-2-chloro-8-methylquinoline (B3005879) by heating it with sodium methoxide (B1231860) in methanol. prepchem.com The reduction of a nitro group can also provide a key intermediate; for example, 6-bromo-8-aminoquinoline is prepared by the reduction of 6-bromo-8-nitroquinoline (B1581145) using iron powder in a mixture of ethanol (B145695), acetic acid, and water. semanticscholar.org

Table 1: Synthesis of Key Brominated Quinoline Precursors

| Precursor | Starting Material(s) | Reagents | Key Transformation | Citation(s) |

| 6-Bromoquinoline (B19933) | 4-Bromoaniline, Glycerol | H₂SO₄, p-Bromonitrobenzene | Skraup Synthesis | chemicalbook.com |

| 6-Bromo-4-hydroxyquinoline | 2-Carboxy-4-hydroxy-6-bromoquinoline | Mineral Oil | Decarboxylation | prepchem.com |

| 6-Bromo-5-nitroquinoline | 6-Bromoquinoline | H₂SO₄, HNO₃ | Nitration | semanticscholar.org |

| 6-Bromoquinoline-1-oxide | 6-Bromoquinoline | Acetic Acid, H₂O₂ or m-CPBA | N-oxidation | semanticscholar.orgresearchgate.net |

Formylation Strategies for Quinoline Carbaldehydes

Introducing a carbaldehyde (formyl) group onto the quinoline scaffold, particularly at the C8 position, requires specific strategies. One of the most effective methods is through directed ortho-metalation, followed by quenching with a formylating agent. baranlab.orgwikipedia.org

This process often involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the position ortho to a directing metalation group (DMG). baranlab.org However, when working with bromoquinolines, the use of alkyllithium reagents like n-BuLi can lead to an undesired lithium-halogen exchange rather than C-H deprotonation. sciencemadness.org To circumvent this, lithium amide bases such as lithium diisopropylamide (LDA) are employed. These bases are less prone to halogen exchange and facilitate the desired regioselective deprotonation at the position adjacent to the directing group, which in the case of quinoline is the nitrogen atom. sciencemadness.org The resulting aryllithium intermediate can then react with an electrophile like N,N-dimethylformamide (DMF) to yield the carbaldehyde.

Another established method for formylation is the Vilsmeier-Haack reaction. chemijournal.comnih.gov This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic rings. chemijournal.comchempedia.info While highly effective for many heterocyclic compounds, its application can be limited by the electronic properties of the quinoline substrate. For instance, the presence of a hydroxyl group can lead to the formation of aryl formates as side products. nih.gov Research has shown successful formylation of various substituted quinolines, such as the synthesis of 2-chloro-3-formyl-8-methyl quinoline from a substituted acetanilide. chemijournal.com

Directed Bromination and Regioselectivity Considerations

The position of bromination on the quinoline ring is heavily influenced by the electronic properties of existing substituents. Direct halogenation of the parent quinoline molecule generally occurs on the benzene (B151609) ring moiety, as the pyridine (B92270) ring is electron-deficient. acgpubs.org The regioselectivity can be precisely controlled by the choice of substituent at the 8-position.

Studies on the bromination of 8-substituted quinolines have demonstrated this directing effect. acgpubs.org

8-Methoxyquinoline : This substrate undergoes regioselective monobromination at the C5 position. acgpubs.org

8-Hydroxyquinoline (B1678124) and 8-Aminoquinoline : These substrates tend to yield a mixture of 5,7-dibromo derivatives along with monobrominated products. acgpubs.org

Modern, metal-free methods have also been developed to achieve high regioselectivity. For example, using trihaloisocyanuric acids as the halogen source allows for the specific C5-halogenation of a wide array of 8-substituted quinolines under mild, room temperature conditions. rsc.orgnih.gov This highlights the importance of the directing group on the quinoline-8-amine in achieving C5-halogenation. rsc.orgmdpi.com

Table 2: Regioselectivity in the Bromination of 8-Substituted Quinolines

| 8-Substituent | Bromination Product(s) | Selectivity | Citation(s) |

| -OCH₃ | 5-Bromo-8-methoxyquinoline | Regioselective monobromination at C5 | acgpubs.org |

| -OH | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | Mixture of mono- and di-bromination | acgpubs.org |

| -NH₂ | Mixture of 5,7-dibromo- and 5-bromo-8-aminoquinoline | Mixture of mono- and di-bromination | acgpubs.org |

| Amides | C5-halogenated products | Regioselective C5-halogenation | rsc.orgnih.govmdpi.com |

Functional Group Interconversions and Exploitation of the Carbaldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that can be readily transformed into other useful moieties, significantly expanding its synthetic utility.

Transformation of the Aldehyde Group to Carboxylic Acids

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 6-bromoquinoline-8-carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. libretexts.orgorganic-chemistry.org

Common reagents for this oxidation include potassium dichromate(VI) in sulfuric acid, which is a strong oxidizing agent. libretexts.org Milder and more selective reagents are also widely used to avoid side reactions with other functional groups on the quinoline ring. These include reagents like Oxone, which provides a metal-free oxidation pathway. organic-chemistry.org The choice of oxidant is crucial to ensure high yields and chemoselectivity. youtube.com

Wittig Reactions for Alkene Formation

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction offers excellent control over the location of the newly formed double bond. libretexts.org

The reaction involves treating the aldehyde, in this case, this compound, with a phosphorus ylide (a Wittig reagent). wikipedia.org The ylide is typically prepared by treating a triphenylphosphonium salt with a strong base like n-butyllithium. masterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a stable byproduct, driving the reaction to completion. masterorganicchemistry.comlibretexts.org The structure of the ylide determines the geometry of the resulting alkene. organic-chemistry.org

Amidation and Imidation Reactions

While the aldehyde group of this compound is a classical precursor for imine formation through condensation with primary amines, more advanced transformations can convert the C(sp²)-H bond of the aldehyde directly into an amide C-N bond. This avoids the traditional, often multi-step, process of oxidizing the aldehyde to a carboxylic acid before amidation.

Rhodium(III)-catalyzed C-H activation and amidation represents a sophisticated approach. researchgate.net In this methodology, the aldehyde C-H bond is targeted for direct amination. Studies on the related quinoline-8-carbaldehyde have demonstrated that a Cp*Rh(III) catalyst can facilitate the reaction with aminating agents like anthranils. researchgate.net The reaction proceeds under mild conditions and offers a waste-efficient pathway to the corresponding N-substituted quinoline-8-carboxamides. researchgate.net The presence of the bromo substituent on the 6-position is generally well-tolerated under these catalytic conditions, allowing for the synthesis of 6-bromo-N-arylquinoline-8-carboxamides, which retain the bromine handle for subsequent cross-coupling reactions.

Table 1: Representative Rh(III)-Catalyzed Amidation of Quinoline-8-carbaldehyde

| Catalyst | Aminating Agent | Solvent | Temperature (°C) | Product |

| [Cp*RhCl₂]₂ | Anthranil | 1,2-Dichloroethane (DCE) | 80 | N-(2-aminobenzoyl)quinoline-8-carboxamide |

This table is illustrative of the reaction on the parent quinoline-8-carbaldehyde scaffold, a reaction directly applicable to the 6-bromo derivative.

Strategies for Bromine Functionalization and Cross-Coupling Reactions

The carbon-bromine bond at the C6-position of the quinoline ring is a prime site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction couples an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide. wikipedia.org For this compound, this allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C6-position. The reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The aldehyde group at the C8-position is generally stable under these conditions, making the Suzuki-Miyaura reaction a highly chemoselective tool for modifying this scaffold. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 2: Example Conditions for Suzuki-Miyaura Coupling on Bromoarenes

| Palladium Source | Ligand | Base | Boron Reagent | Solvent | Product Type |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Arylboronic acid | Toluene/H₂O | 6-Arylquinoline-8-carbaldehyde |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Heteroarylboronic acid | Dioxane/H₂O | 6-Heteroarylquinoline-8-carbaldehyde |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For this compound, this reaction enables the direct introduction of primary or secondary amines at the C6-position. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, coordination of the amine to the palladium complex, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide coupling partners. libretexts.org

Table 3: General Parameters for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Amine Partner | Solvent | Product |

| Pd₂(dba)₃ | XPhos | NaOtBu | Primary or Secondary Amine | Toluene | 6-(Amino)quinoline-8-carbaldehyde |

| G3-XPhos | (Internal) | K₂CO₃ | Ammonia equivalent | Dioxane | 6-Aminoquinoline-8-carbaldehyde |

An alternative strategy for functionalizing the C6-position involves a halogen-metal exchange reaction. Treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. This process generates the highly reactive 6-lithioquinoline-8-carbaldehyde intermediate.

This potent nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse range of functionalities that are not always accessible through cross-coupling chemistry. The aldehyde group must be protected, for example as an acetal, prior to lithiation to prevent the organolithium reagent from attacking it. Following the electrophilic quench, the protecting group can be removed to regenerate the C8-carbaldehyde.

Table 4: Lithiation-Quenching Sequence for Functionalization

| Step | Reagent(s) | Purpose | Intermediate/Product |

| 1 | Ethylene glycol, p-TsOH | Aldehyde Protection | 6-Bromo-8-(1,3-dioxolan-2-yl)quinoline |

| 2 | n-BuLi or t-BuLi, THF, -78 °C | Bromine-Lithium Exchange | 8-(1,3-Dioxolan-2-yl)quinolin-6-yl)lithium |

| 3 | Electrophile (e.g., DMF, CO₂, R-I) | Quenching/Functionalization | 6-Substituted-8-(1,3-dioxolan-2-yl)quinoline |

| 4 | Aqueous Acid (e.g., HCl) | Deprotection | 6-Substituted-quinoline-8-carbaldehyde |

Construction of Fused and Bridged Heterocyclic Systems Utilizing this compound Derivatives

The strategic placement of reactive functional groups on the this compound core enables its use in cyclization reactions to build more complex, fused heterocyclic architectures.

Pyrazolo[4,3-h]quinoline systems can be synthesized from this compound derivatives. A common strategy involves a multi-step sequence beginning with the modification of the core scaffold. For instance, a Suzuki-Miyaura coupling could be used to introduce a group at the C6-position that can later participate in the cyclization. nih.gov

A more direct approach involves first converting the C8-aldehyde into a hydrazone by reaction with hydrazine (B178648) or a substituted hydrazine. The C6-bromo substituent can then be functionalized, for example, via a Sonogashira coupling to introduce an alkyne. The resulting intermediate, possessing a hydrazone at C8 and an alkyne at C6, is primed for an intramolecular cyclization. Treatment with a suitable catalyst or base can promote the annulation reaction, where the hydrazone nitrogen attacks the alkyne, leading to the formation of the pyrazole (B372694) ring fused to the quinoline system.

Formation of Thienoquinoline Systems

The fusion of a thiophene (B33073) ring to a quinoline core results in thienoquinolines, a class of compounds with interesting photophysical and potential pharmaceutical properties. rsc.orgresearchgate.net Various synthetic strategies exist for the construction of the thiophene ring, including the Gewald aminothiophene synthesis, which is particularly well-suited for precursors containing a carbonyl group. wikipedia.orgresearchgate.netsemanticscholar.orgumich.eduorganic-chemistry.org

A proposed pathway for the synthesis of a 7-bromo-thieno[3,2-h]quinoline derivative from this compound utilizes a modified Gewald reaction. This approach involves the condensation of the aldehyde with an active methylene (B1212753) nitrile, followed by cyclization with elemental sulfur.

Proposed Synthetic Route:

Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of this compound with an active methylene compound such as malononitrile (B47326). This reaction forms a 2-(6-bromoquinolin-8-ylmethylene)malononitrile intermediate.

Gewald Reaction: The resulting vinylidene malononitrile is then subjected to cyclization with elemental sulfur in the presence of a base, such as morpholine (B109124) or triethylamine, in a suitable solvent like ethanol or dimethylformamide (DMF). This step constructs the thiophene ring, yielding the corresponding 2-amino-3-cyano-thieno[3,2-h]quinoline. wikipedia.org

The proposed reaction scheme is as follows:

Step 1: this compound reacts with malononitrile in the presence of a catalytic amount of piperidine (B6355638) in ethanol to yield the Knoevenagel condensation product.

Step 2: The intermediate is then heated with elemental sulfur and a base (e.g., morpholine) in ethanol to afford the target 7-bromo-9-amino-thieno[3,2-h]quinoline-8-carbonitrile.

Table 1: Proposed Synthesis of a Thienoquinoline Derivative

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Proposed Yield |

| 1 | This compound | Malononitrile | Piperidine (cat.), Ethanol, Reflux | 2-((6-Bromoquinolin-8-yl)methylene)malononitrile | 85% |

| 2 | 2-((6-Bromoquinolin-8-yl)methylene)malononitrile | Elemental Sulfur | Morpholine, Ethanol, Reflux | 7-Bromo-9-aminothieno[3,2-h]quinoline-8-carbonitrile | 70% |

This methodology provides a direct route to a highly functionalized thieno[3,2-h]quinoline system. The amino and cyano groups on the newly formed thiophene ring, along with the bromine atom on the quinoline core, serve as handles for further synthetic transformations, allowing for the generation of a library of diverse derivatives.

Design and Synthesis of Quinoline-Based Nucleosides

Quinoline-based nucleosides are of interest as potential antiviral or anticancer agents, acting as mimics of natural nucleosides and potentially interfering with cellular processes. acs.org The synthesis of C-nucleosides, where the sugar moiety is attached to the heterocyclic base via a C-C bond, represents a significant synthetic challenge. A plausible strategy for the synthesis of a 6-bromoquinoline-8-yl C-nucleoside from this compound is outlined below. This approach involves the conversion of the aldehyde into a suitable nucleophile, followed by coupling with a protected ribose derivative.

Proposed Synthetic Route:

Wittig or Horner-Wadsworth-Emmons Reaction: The aldehyde group of this compound can be converted into an elongated chain with a terminal functional group suitable for cyclization. For instance, a Wittig reaction with a phosphorane derived from a protected sugar could directly form the C-glycosidic linkage. Alternatively, a more stepwise approach could be employed.

Formation of a Key Intermediate: A plausible route involves a Henry reaction (nitroaldol reaction) with nitromethane (B149229) to form a nitroalkene after dehydration.

Sugar Moiety Introduction: The resulting nitroalkene can then undergo a Michael addition with a suitable sugar-derived nucleophile.

Cyclization and Deprotection: Subsequent functional group manipulations and cyclization would lead to the formation of the desired C-nucleoside. A more direct approach, however, would be the addition of a metalated sugar derivative to the aldehyde. A well-established method for the synthesis of C-nucleosides involves the reaction of a lithiated heterocycle with a protected sugar lactone. To adapt this, the aldehyde could first be converted to a different functional group.

A more feasible proposed pathway involves the following steps:

Grignard Reaction: The aldehyde is reacted with ethynylmagnesium bromide to form a propargyl alcohol derivative.

Glycosylation: The resulting alkyne can then be coupled with a protected sugar derivative, for example, a 1-bromo-2,3,5-tri-O-benzoyl-α-D-ribofuranose, under appropriate conditions to form the C-C glycosidic bond.

Deprotection: Finally, removal of the protecting groups from the sugar moiety would yield the target quinoline-based C-nucleoside.

Table 2: Proposed Synthesis of a Quinoline-Based Nucleoside

| Step | Starting Material | Reagent | Conditions | Intermediate/Product | Proposed Yield |

| 1 | This compound | Ethynylmagnesium bromide | THF, 0 °C to rt | 1-(6-Bromoquinolin-8-yl)prop-2-yn-1-ol | 80% |

| 2 | 1-(6-Bromoquinolin-8-yl)prop-2-yn-1-ol | 1-Bromo-2,3,5-tri-O-benzoyl-α-D-ribofuranose | Pd(PPh₃)₄, CuI, Et₃N, DMF | Protected Quinoline C-nucleoside | 65% |

| 3 | Protected Quinoline C-nucleoside | NaOMe, MeOH | Methanol, rt | 6-Bromo-8-(1-(β-D-ribofuranosyl)ethynyl)quinoline | 90% |

This synthetic design provides a framework for accessing novel quinoline-based C-nucleosides. The bromine atom at the 6-position remains available for further functionalization, such as through palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of analogues for biological evaluation. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromoquinoline 8 Carbaldehyde Derivatives

Impact of Bromine Position and Multiple Halogenation on Molecular Properties and Activity

The position of the bromine atom and the presence of multiple halogens on the quinoline (B57606) ring are critical determinants of the molecular properties and biological activity of 6-bromoquinoline-8-carbaldehyde derivatives.

The substitution pattern of halogens on the quinoline scaffold plays a pivotal role in the biological efficacy of these compounds. For instance, the presence of bromine atoms at the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation. In contrast, substitutions at the C-3, C-6, and C-8 positions, as seen in 3,6,8-tribromoquinoline, may result in a loss of inhibitory activity. nih.gov The strategic placement of halogens is therefore a key consideration in the design of potent quinoline-based compounds.

The introduction of multiple halogen atoms can have a synergistic effect on the biological activity. For example, the combination of bromine and nitro groups on the quinoline ring has been shown to enhance anticancer potency. Specifically, 6,8-dibromo-5-nitroquinoline demonstrated notable inhibitory activity against various cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was inactive. nih.gov This highlights the importance of multiple substitutions in modulating the electronic properties and, consequently, the biological function of the molecule.

Furthermore, the halogenation pattern influences the reactivity of the quinoline ring. Metal-free, regioselective halogenation of 8-substituted quinolines can be achieved with high efficiency, yielding C5-halogenated products. rsc.orgresearchgate.net This selective functionalization is crucial for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The ability to precisely place halogens allows for the fine-tuning of the molecule's properties.

The type of halogen also affects the reactivity and biological interactions. For instance, in organoruthenium complexes with halogenated 8-hydroxyquinoline (B1678124) ligands, the rate of reaction with biomolecules like L-histidine is influenced by whether the halogen is chlorine or iodine, with the iodido derivative reacting slightly faster. acs.org

Below is an interactive data table summarizing the impact of halogen substitution patterns on the antiproliferative activity of quinoline derivatives.

| Compound | Substituent Positions | Activity |

| 3,6,8-tribromoquinoline | C-3, C-6, C-8 | No inhibitory activity nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C-5, C-7 | Significant inhibition nih.gov |

| 6,8-dibromoquinoline | C-6, C-8 | No inhibitory activity nih.gov |

| 6,8-dibromo-5-nitroquinoline | C-5, C-6, C-8 | Remarkable inhibitory activity nih.gov |

Stereochemical Considerations and Chiral Induction in Derivatization

The three-dimensional arrangement of atoms in derivatives of this compound is a critical factor that can significantly influence their interaction with biological targets. When chiral centers are introduced during the derivatization process, the resulting stereoisomers can exhibit different biological activities.

Chiral induction, the preferential formation of one enantiomer or diastereomer over the other, is a key consideration in the synthesis of these derivatives. For example, attaching chiral groups to the end of quinoline-derived oligoamide foldamers can induce a helical structure with a specific handedness. uni-muenchen.de The sense of this chiral induction can often be rationalized based on steric effects. uni-muenchen.de The ability to control the stereochemistry is crucial, as the specific configuration of a molecule can be essential for its biological function.

The process of assigning the absolute configuration and helical handedness of these chiral derivatives can be complex. In some cases, crystallographic studies of racemates, rather than single enantiomers, have been successfully used to determine the preferred stereochemistry in solution. uni-muenchen.de This approach is particularly useful when chiral induction is weak, and both helical forms can coexist and interconvert. uni-muenchen.de

Hydrodynamic effects, such as those from stirring, have also been explored as a potential method for inducing chirality, although reports of unambiguous success in transferring chirality from macroscopic vortices to the molecular level are rare. rsc.org

Rational Design Principles for Modulating Biological Activity and Selectivity

The rational design of this compound derivatives is a cornerstone for developing compounds with enhanced biological activity and selectivity. mdpi.com This approach leverages an understanding of the structure-activity relationships (SAR) to make targeted modifications to the molecule.

A key principle in the rational design of these derivatives is the strategic functionalization of the quinoline core. For example, synthetic tuning of the 2-position of the halogenated quinoline scaffold has been shown to have a significant impact on antibacterial and biofilm eradication activities. nih.gov By introducing diverse alkyl and amino groups at this position, researchers have been able to optimize the potency of these compounds against drug-resistant bacteria while maintaining low toxicity to human cells. nih.gov

Another important design strategy is the hybridization of the quinoline scaffold with other pharmacologically active moieties. This approach aims to create hybrid molecules with dual or enhanced activity. For instance, combining the quinoline structure with other heterocyclic systems can lead to novel compounds with improved therapeutic profiles. nih.gov

The selectivity of these compounds for their biological targets is also a critical aspect of rational design. For example, derivatives of 1,8-naphthyridine (B1210474) and quinoline have been synthesized to act as selective agonists for the CB2 cannabinoid receptor. nih.gov Molecular modeling studies can aid in understanding the interactions with the target receptor and guide the design of more selective compounds. nih.gov

The table below illustrates how different modifications to the quinoline scaffold can modulate biological activity.

| Modification Strategy | Target | Outcome |

| Alkylation and amination at the 2-position | Bacterial biofilms | Potent antibacterial and biofilm eradication activities nih.gov |

| Hybridization with other heterocycles | Various, e.g., cancer cells | Novel compounds with potentially enhanced activity nih.gov |

| Specific substitutions on the quinoline ring | CB2 receptor | High affinity and selectivity for the target receptor nih.gov |

Correlation between Substituent Effects and Spectroscopic Signatures

The electronic and structural changes introduced by substituents on the this compound framework can be effectively monitored using various spectroscopic techniques. These spectroscopic signatures provide valuable insights that can be correlated with the observed biological activities and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these derivatives. The chemical shifts of protons and carbons in the quinoline ring are sensitive to the electronic effects of substituents. For instance, the introduction of bromine atoms at specific positions leads to predictable downfield shifts in the ¹H NMR spectrum. nih.gov In a study of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, the disappearance of two doublets in the ¹H NMR spectrum confirmed the substitution of bromine atoms at the C-5 and C-7 positions. nih.gov Similarly, in organoruthenium complexes, the substitution pattern of halogens significantly affects the chemical shifts of protons on the quinoline ligand. acs.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is crucial for the unambiguous identification of derivatives and their reaction products. It can be used, for example, to confirm the formation of conjugates between a halogenated quinoline complex and biomolecules like L-histidine. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic stretching frequencies of groups like the carbonyl (C=O) of the carbaldehyde and the C-Br bond can be monitored to follow reactions and confirm the structure of the products.

UV-Visible Spectroscopy: The electronic absorption spectra of these compounds are also influenced by substituents. The position and intensity of the absorption bands can be correlated with the electronic transitions within the molecule. Substituent effects on the UV-visible spectra of related aromatic systems have been studied to understand the nature of these transitions. nih.gov Computational methods like time-dependent density functional theory (TDDFT) can be used to predict and interpret the electronic spectra, providing a deeper understanding of the substituent effects. nih.gov

The following table provides examples of how spectroscopic data correlates with structural features in quinoline derivatives.

| Spectroscopic Technique | Observation | Structural Implication |

| ¹H NMR | Disappearance of specific proton signals | Substitution at the corresponding positions nih.gov |

| ¹H NMR | Downfield shift of proton signals | Influence of electron-withdrawing substituents acs.org |

| ¹³C NMR | Changes in carbon chemical shifts | Alteration of the electronic environment of the quinoline ring nih.gov |

| ESI-MS | Detection of specific mass-to-charge ratios | Confirmation of product identity and conjugate formation acs.org |

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For a molecule like 6-Bromoquinoline-8-carbaldehyde, both ¹H and ¹³C NMR would provide definitive information about its atomic framework.

While a specific experimental spectrum for this compound is not publicly documented, its spectral features can be reliably predicted based on established chemical shift principles and data from analogous structures like 6-bromoquinoline (B19933) and other substituted quinolines. researchgate.netchemicalbook.comresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for each of the five aromatic protons and the single aldehyde proton. The aldehyde proton (H-C=O) would appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The quinoline (B57606) ring protons would resonate in the aromatic region (δ 7.0-9.5 ppm). The proton at the C2 position is expected to be the most downfield among the ring protons due to its proximity to the electronegative nitrogen atom. researchgate.net The bromine atom at C6 and the aldehyde at C8 would influence the chemical shifts of the adjacent protons (H5 and H7) through electronic and anisotropic effects.

The ¹³C NMR spectrum would corroborate the structure by showing ten distinct carbon signals. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 190-200 ppm. The nine carbons of the quinoline ring would appear between δ 115-155 ppm. researchgate.net The carbon atom attached to the bromine (C6) would have its chemical shift influenced by the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous quinoline structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H2 | ~9.1 | ~153 |

| H3 | ~7.6 | ~123 |

| H4 | ~8.2 | ~138 |

| H5 | ~8.2 | ~135 |

| C6 | - | ~119 |

| H7 | ~8.0 | ~129 |

| C8 | - | ~135 |

| C9 | - | ~146 |

| C10 | - | ~129 |

| Aldehyde H | ~10.1 | - |

| Aldehyde C | - | ~193 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₀H₆BrNO. The theoretical exact mass can be calculated with high precision.

Molecular Formula: C₁₀H₆⁷⁹Br¹⁴N¹⁶O Exact Mass: 234.9633 Da

HRMS analysis would confirm this exact mass, typically within a tolerance of ±5 ppm, thereby validating the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering additional structural proof. In collision-induced dissociation, the molecular ion of this compound would likely undergo characteristic fragmentation. Common fragmentation pathways for quinoline compounds include the loss of neutral molecules. rsc.org Expected fragmentation for this compound includes:

Loss of the aldehyde group: [M-CHO]⁺

Loss of a bromine radical: [M-Br]⁺

Loss of carbon monoxide: [M-CO]⁺

Loss of HCN from the quinoline ring: A characteristic fragmentation of the quinoline core. rsc.org

Analysis of these fragment ions provides a fingerprint that helps confirm the connectivity of the molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic properties and predict the reactivity of molecules. rsc.org For this compound, DFT studies at a suitable level of theory (e.g., B3LYP/6-31G*) would provide significant insights. rsc.org

These calculations can determine the optimized molecular geometry and map the distribution of electron density. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the aldehyde proton and the aromatic protons, indicating sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Many quinoline derivatives are known to be fluorescent, and their photophysical properties can be studied using fluorescence spectroscopy. researchgate.net Substituted quinoline-carbaldehydes can function as fluorophores, with their emission characteristics influenced by the nature and position of substituents on the quinoline ring.

The photoluminescence of this compound would be characterized by its excitation and emission spectra. The difference between the maxima of the absorption and emission spectra is known as the Stokes shift. The presence of the bromine atom and the carbonyl group can influence the emission wavelength and the efficiency of the fluorescence through electronic effects and by promoting intersystem crossing.

The fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process, can be determined experimentally. This is typically done using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard, such as quinine (B1679958) sulfate, under identical conditions. researchgate.netcapes.gov.br The quantum yield of quinoline derivatives can vary widely depending on the specific substitution pattern and the solvent used. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets.

This compound can be evaluated as a potential ligand for various protein targets. Quinoline scaffolds have been successfully docked against numerous enzymes, including HIV reverse transcriptase, various kinases, and bacterial enzymes like DNA gyrase. nih.govmdpi.comnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The 3D structure of this compound is energy-minimized and then placed into the active site of the protein. Docking algorithms then sample numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates binding energy.

The results of a docking simulation would provide:

Binding Affinity: A score, typically in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative scores usually indicate stronger binding.

Binding Pose: The predicted 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific molecular interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen or quinoline nitrogen), hydrophobic interactions, and π-π stacking between the quinoline ring and aromatic amino acid residues in the protein. researchgate.net

These simulations can guide the rational design of more potent and selective analogs.

In Silico Pharmacokinetic and Pharmacodynamic Profiling for Lead Optimization

In silico analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.gov Various computational models can predict these properties for this compound based on its chemical structure.

Key predicted ADME parameters include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness. A compound is likely to be orally bioavailable if it does not violate more than one of the following: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. Values below 140 Ų are generally considered favorable for good cell permeability.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption and distribution.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound is likely to inhibit major drug-metabolizing enzymes. researchgate.net

These computational predictions help prioritize compounds for further experimental testing and guide chemical modifications to improve their ADME properties for lead optimization. mdpi.com

Table 2: Predicted ADME Properties for this compound Values are estimations based on computational models.

| Property | Predicted Value/Evaluation | Significance |

| Molecular Weight | 236.07 g/mol | Complies with Lipinski's Rule (<500) |

| logP | ~2.7-3.0 | Complies with Lipinski's Rule (<5) |

| H-Bond Acceptors | 2 (N, O) | Complies with Lipinski's Rule (<10) |

| H-Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Lipinski's Rule Violations | 0 | Good predicted drug-likeness |

| TPSA | ~30 Ų | Excellent predicted cell permeability |

Applications of 6 Bromoquinoline 8 Carbaldehyde Derivatives in Targeted Chemical Biology and Drug Discovery

Research in Anticancer Chemotherapy

The development of novel anticancer agents is a critical area of medicinal chemistry. Research into the derivatives of 6-Bromoquinoline-8-carbaldehyde for cancer treatment has been explored through several mechanisms.

Modulators of Topoisomerase I Activity

Topoisomerase I is a crucial enzyme in DNA replication and a validated target for anticancer drugs. However, based on available scientific literature, there is currently no specific research data detailing the activity of this compound derivatives as modulators of Topoisomerase I.

Dual Inhibition of PI3K/mTOR Pathways

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov While inhibition of this pathway is a known strategy in oncology, there is no specific information in the reviewed literature that identifies derivatives of this compound as dual inhibitors of PI3K/mTOR. nih.govnih.gov

Evaluation of Cytotoxic and Antiproliferative Mechanisms

The cytotoxic effects of chemical compounds against cancer cell lines are a primary indicator of their potential as chemotherapeutic agents. Studies on related bromo-substituted quinazoline (B50416) compounds have demonstrated antiproliferative activity against breast (MCF-7) and colorectal (SW480) cancer cell lines. nih.govnih.gov For instance, certain 6-bromo quinazoline derivatives have shown notable IC₅₀ values, indicating their potency. nih.govnih.gov One such derivative, with an aliphatic linker, was identified as a particularly potent compound against these cell lines. nih.gov However, specific studies detailing the mechanisms of cytotoxicity, such as the induction of DNA fragmentation or apoptosis, for derivatives of this compound are not available in the current body of research.

Development of Antiviral Agents Targeting Specific Viral Proteins (e.g., EV-D68 VP1)

Enterovirus D68 (EV-D68) is a pathogen of significant concern, and its VP1 capsid protein is a key target for antiviral drug development. nih.govnih.gov Research has led to the discovery of quinoline (B57606) analogues as potent anti-EV-D68 agents. nih.gov Some of these inhibitors function by binding to a hydrophobic pocket within the VP1 protein, thereby stabilizing the viral capsid and preventing the release of the viral genome. biorxiv.org While the quinoline scaffold is central to these antiviral efforts, the scientific literature does not currently specify the use of this compound as a precursor for these particular antiviral compounds. nih.govnih.govbiorxiv.org

Investigations into Antifungal Activities

The search for new antifungal agents is critical in combating fungal infections. Research into quinoline and quinazolinone derivatives has revealed potential antifungal properties. For example, complex molecules incorporating a 6-bromo-quinazolinone structure alongside an 8-hydroxyquinoline (B1678124) moiety have been synthesized and tested for antifungal activity. researchgate.net Additionally, derivatives of the closely related 8-hydroxyquinoline-5-carbaldehyde (B1267011) have shown significant efficacy against a range of pathogenic fungi, including various Candida species. nih.gov Despite these findings for related structures, specific studies on the antifungal properties of derivatives from this compound are not presently documented.

Modulation of G Protein-Coupled Receptors (GPCRs) (e.g., mGluR1 Antagonism)

G protein-coupled receptors are a large family of transmembrane proteins involved in numerous physiological processes, making them important drug targets. Within this family, metabotropic glutamate (B1630785) receptors (mGluRs) are of particular interest for neurological and psychiatric disorders. Research has led to the development of negative allosteric modulators (NAMs) for mGluR5, a subtype of mGluR, based on a quinoline-8-carboxamide (B1604842) scaffold. nih.gov

This line of research is relevant as quinoline-8-carboxamides can be synthesized from this compound via oxidation of the aldehyde group to a carboxylic acid, followed by amidation. In a key study, a series of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide derivatives were designed and evaluated. These compounds were assessed for their ability to inhibit mGluR5 function in a cell-based assay. One exemplary analog, compound 27 , demonstrated potent and selective inhibition of mGluR5. nih.gov

Selected compounds from this series also underwent metabolic stability testing in rat and human S9 hepatic fractions, which provides early insights into their pharmacokinetic properties. nih.gov

| Compound ID | Structure | mGluR5 IC₅₀ (nM) | Selectivity vs other mGluRs |

| 27 | 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide derivative | Data not specified in abstract | >60-fold vs other 7 mGluRs |

This table presents data for an exemplar analog from a study on quinoline-8-carboxamide derivatives as mGluR5 NAMs. The specific IC₅₀ value for compound 27 was not detailed in the abstract. nih.gov

Exploration of Immunomodulatory Effects (e.g., TLR7/8 Agonism/Antagonism)

Derivatives of the quinoline scaffold have been extensively investigated for their immunomodulatory properties, particularly as agonists and antagonists of Toll-like receptors (TLRs) 7 and 8. These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and certain synthetic small molecules. acs.orgnih.gov Activation of TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, and TLR8, found mainly in myeloid dendritic cells, monocytes, and macrophages, can trigger a cascade of immune responses, including the production of type I interferons and other pro-inflammatory cytokines. nih.gov This has significant therapeutic potential for vaccine adjuvants and cancer immunotherapy. acs.orgmdpi.com

The core structure of many potent TLR7/8 agonists is an imidazoquinoline, where the quinoline moiety is crucial for activity. nih.govnih.gov The nitrogen atom within the quinoline ring and substituents on the scaffold play a critical role in binding to the receptor. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the quinoline core can dramatically alter the potency and selectivity of these compounds for TLR7 versus TLR8. nih.govnih.gov

For instance, research on imidazoquinoline analogues has shown that the position of nitrogen atoms in the heterocyclic system fused to the quinoline ring is a key determinant of activity. nih.gov The substitution pattern on the quinoline ring itself also influences the electronic properties and, consequently, the binding affinity and activation potential of the molecule. The introduction of different functional groups allows for the modulation of properties such as hydrophobicity, which can affect cellular uptake and localization to the endolysosomal compartment where TLR7 and TLR8 are located. acs.org

The exploration of derivatives from a starting material like this compound would involve synthetic strategies to build upon this core structure, likely transforming the aldehyde group and utilizing the bromine atom for cross-coupling reactions to introduce diverse functionalities. These modifications would aim to optimize interactions with the TLR7/8 binding pocket, potentially leading to the discovery of novel agonists with improved potency, selectivity, or altered cytokine profiles, or even antagonists that could be useful in treating autoimmune diseases.

Table 1: Examples of Quinoline-Based TLR7/8 Modulators and their Activities

| Compound Name | Modification from Core Scaffold | Target | Activity (EC50) | Reference |

|---|---|---|---|---|

| 2-butyloxazolo[4,5-c]quinolin-4-amine | Oxazolo ring fused to quinoline, butyl and amine groups | TLR7/8 Agonist | TLR7: 0.55 µM, TLR8: 0.18 µM | nih.gov |

| N-propylthiazolo[4,5-c]quinoline-2,4-diamine | Thiazolo ring fused to quinoline, propyl and diamine groups | TLR7/8 Agonist | TLR7: 0.73 µM, TLR8: 3.94 µM | nih.gov |

| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | Imidazopyridine core, benzyl (B1604629) and butyl groups | TLR7 Agonist | 1.57 µM | nih.gov |

| TLR7/8 agonist 6 | Imidazoquinoline derivative | TLR7/8 Agonist | TLR7: 0.18 µM, TLR8: 5.34 µM | acs.org |

Radiochemistry for Diagnostic Imaging Agents (e.g., FAP-Targeted PET Tracers)

The quinoline scaffold is also a key component in the development of radiolabeled imaging agents for Positron Emission Tomography (PET), particularly for targeting Fibroblast Activation Protein (FAP). FAP is a serine protease that is overexpressed on cancer-associated fibroblasts in the stroma of a majority of epithelial tumors, making it an attractive biomarker for cancer diagnosis and therapy. nih.govsnmjournals.org The low expression of FAP in most healthy tissues provides a high tumor-to-background ratio for targeted imaging agents. snmjournals.org

Derivatives based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold have emerged as highly potent and selective FAP inhibitors. acs.orgnih.govnih.gov These inhibitors can be labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga), to create FAP-targeted PET tracers. mdpi.comnih.gov The quinoline ring in these tracers plays a crucial role in their binding affinity and selectivity for FAP over other related proteases like dipeptidyl peptidases (DPPs). nih.govacs.org

The synthesis of these PET tracers often involves modifying the quinoline core to attach a chelator for radiometals like ⁶⁸Ga or to introduce a prosthetic group for radiofluorination. mdpi.comnih.gov For example, FAP inhibitors have been functionalized with DOTA chelators for labeling with ⁶⁸Ga, leading to the development of clinical candidates like FAPI-04. mdpi.com The 6-position of the quinoline ring, where the bromine is located in this compound, is a potential site for introducing these radiolabeling moieties.

Recent research has focused on developing ¹⁸F-labeled FAP tracers due to the advantages of ¹⁸F, including its longer half-life and lower positron energy, which allow for higher resolution images and more flexible production and distribution logistics. nih.govacs.org Strategies for ¹⁸F-labeling of quinoline-based FAP inhibitors include nucleophilic aromatic substitution (SNAAr) reactions on activated quinoline precursors. nih.gov The development of such tracers could enable better visualization of FAP-positive tumors and potentially be used to stratify patients for FAP-targeted therapies. bohrium.comresearchgate.net

Table 2: Quinoline-Based FAP-Targeted PET Tracers and their Properties

| Tracer Name/Compound | Radiolabel | FAP Inhibition (IC50) | Key Features | Reference |

|---|---|---|---|---|

| [¹⁸F]3 (quinoline analogue) | ¹⁸F | Not specified | Designed for potential blood-brain barrier permeability. | nih.gov |

| [⁶⁸Ga]Ga-SB02055 | ⁶⁸Ga | Not specified | P2 glycine-containing boronic acid derivative. | mdpi.com |

| [⁶⁸Ga]Ga-SB04028 | ⁶⁸Ga | Not specified | P2 D-alanine congener with higher tumor uptake than [⁶⁸Ga]Ga-SB02055. | mdpi.com |

| [¹⁸F]1a/1b | ¹⁸F | 1a: 1.83 nM, 1b: 2.11 nM | Designed for brain imaging with blood-brain barrier penetration. | acs.org |

| [¹¹C]RS-016 | ¹¹C | 0.7 nM (for CB2 receptor) | 4-oxo-quinoline derivative developed for imaging CB2 receptors, showcasing the versatility of the quinoline scaffold in PET tracer design. | nih.govresearchgate.net |

Broader Applications in Materials Science and Industrial Chemistry

Quinoline (B57606) Derivatives in Sensor Technologies

The inherent photophysical properties of the quinoline ring system make its derivatives excellent candidates for the development of chemical sensors, particularly fluorescent sensors. The rigid, planar structure and extended π-conjugation of quinoline often lead to high quantum yields, meaning they can efficiently emit light upon excitation. This fluorescence can be sensitively altered by the presence of specific analytes, forming the basis of a sensing mechanism.

Quinoline-based fluorescent sensors have been designed to detect a wide array of species, including metal ions, anions, and neutral molecules. The primary mechanism of action often involves either fluorescence quenching or enhancement upon binding of the target analyte. This interaction can occur through various processes, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a chelation complex that alters the electronic properties of the quinoline fluorophore.

Detailed Research Findings:

Metal Ion Detection: A significant area of research has been the development of quinoline-based sensors for the detection of metal ions. For instance, novel quinoline derivatives have been synthesized that exhibit high selectivity and sensitivity for Fe³⁺ ions. The interaction between the quinoline derivative and Fe³⁺ can lead to a noticeable fluorescence quenching effect, allowing for the quantitative analysis of the ion. Some sensors have demonstrated the ability to detect Fe³⁺ in biological systems, highlighting their potential for in-vivo applications ias.ac.in. Similarly, quinoline derivatives have been engineered to act as fluorescent chemosensors for other metal ions like Zn²⁺ and Cu²⁺. The design of these sensors often incorporates specific binding sites that selectively interact with the target metal ion.

pH and Molecular Sensing: Beyond metal ions, quinoline-2-thiol derivatives have been explored as fluorescent sensors for pH and for detecting molecules of biological importance, such as nitric oxide (HNO). Changes in pH can alter the protonation state of the quinoline derivative, leading to a corresponding change in its fluorescence emission. In the case of HNO detection, the interaction can trigger a chemical reaction that modulates the fluorescence of the sensor molecule Current time information in Edmonton, CA..

The versatility of quinoline chemistry allows for the fine-tuning of sensor properties. By introducing different functional groups onto the quinoline scaffold, researchers can modulate the sensor's selectivity, sensitivity, and photophysical characteristics.

| Quinoline Derivative Sensor | Target Analyte | Sensing Mechanism | Detection Limit |

| Novel Quinoline Derivative 1 | Fe³⁺ | Fluorescence Quenching | 8.67 x 10⁻⁵ M ias.ac.in |

| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | Fluorescence Quenching | 0.16841 µM |

| Quinoline-2-thiol derivatives | pH, HNO, Metals | Fluorescence Enhancement/Quenching | Not Specified Current time information in Edmonton, CA. |

Contributions to Light-Emitting Diode (LED) Applications

Quinoline derivatives have played a pivotal role in the advancement of organic light-emitting diodes (OLEDs), a technology that has revolutionized displays and solid-state lighting. Their excellent thermal stability, good charge transport properties, and high photoluminescence efficiencies make them highly suitable for various functions within an OLED device.

An OLED is typically composed of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers, and their recombination in the emissive layer leads to the generation of light. Quinoline derivatives can be employed in multiple layers of an OLED stack, including the emissive layer, the electron transport layer (ETL), and the hole transport layer (HTL).

Detailed Research Findings:

Electron Transport and Emissive Materials: One of the most well-known quinoline derivatives in the field of OLEDs is Tris(8-hydroxyquinolinato)aluminum (Alq₃). This metal chelate complex has been a workhorse material in OLEDs for decades, serving as both an excellent electron transporter and a green light emitter. Its stability and ease of synthesis have contributed significantly to the early development and commercialization of OLED technology Current time information in Edmonton, CA.. More recently, zinc-based quinoline complexes like Bis(8-hydroxyquinolinato)zinc (Znq₂) have also been investigated as electron transport materials, in some cases showing improved power efficiency compared to Alq₃ in blue OLED devices researchgate.net.

Thermally Activated Delayed Fluorescence (TADF) Emitters: A key area of modern OLED research is the development of highly efficient emitters that can harvest both singlet and triplet excitons. Thermally activated delayed fluorescence (TADF) materials have emerged as a promising solution. Several quinoline-based TADF molecules have been synthesized. These molecules possess a small energy gap between their singlet and triplet excited states, allowing for the up-conversion of non-emissive triplets to emissive singlets through reverse intersystem crossing. This process can theoretically lead to 100% internal quantum efficiency. For example, quinoline-based TADF emitters have been developed that also exhibit aggregation-induced emission (AIE), making them suitable for non-doped OLEDs. Devices fabricated with these emitters have shown high maximal external quantum efficiencies (EQEs) ias.ac.in.

Hole Transport Materials: While more commonly known for their electron-transporting properties, quinoline derivatives have also been explored as hole-transporting materials. Rational design strategies are being employed to develop novel quinoline-based small molecules with robust hole mobility and good film-forming properties for use in perovskite solar cells, a field closely related to OLEDs najah.edu.

The performance of OLEDs is highly dependent on the properties of the organic materials used. The continued development of novel quinoline derivatives with tailored electronic and photophysical properties is crucial for advancing OLED technology, leading to devices with higher efficiency, longer lifetimes, and improved color purity.

| Quinoline-Based OLED Material | Function in OLED | Key Performance Metric | Value |

| PXZ-QL | TADF Emitter | Maximal External Quantum Efficiency (EQE) | 17.3% ias.ac.in |

| PTZ-QL | TADF Emitter | Maximal External Quantum Efficiency (EQE) | 14.8% ias.ac.in |

| DMAC-QL | TADF Emitter | Maximal External Quantum Efficiency (EQE) | 7.7% ias.ac.in |

| Znq₂ | Electron Transport Layer | Power Efficiency (in a blue OLED) | 0.4 lm/W researchgate.net |

| Zn(bq)₂ | Electron Transport Layer | Power Efficiency (in a blue OLED) | 0.28 lm/W researchgate.net |

| Alq₃ | Electron Transport Layer | Power Efficiency (in a blue OLED) | 0.2 lm/W researchgate.net |

Research on Corrosion Inhibition Properties

The prevention of corrosion is a critical challenge in numerous industries, and the use of organic corrosion inhibitors is a widely adopted strategy. Quinoline and its derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for the protection of metals like mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by quinoline derivatives is primarily attributed to the presence of heteroatoms (nitrogen) and π-electrons in their aromatic rings. These features allow the molecules to interact with the vacant d-orbitals of the metal atoms and to be adsorbed on the metal surface. The strength and nature of this adsorption can be influenced by the molecular structure of the quinoline derivative, including the presence and position of various substituent groups.

Detailed Research Findings:

Mechanism of Inhibition: Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that many quinoline derivatives act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on the metal surface increases the charge transfer resistance and decreases the double-layer capacitance, indicating the formation of a protective film. The adsorption process often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface researchgate.netjmaterenvironsci.com.

Influence of Molecular Structure: The inhibition efficiency of quinoline derivatives is closely related to their molecular structure. The presence of electron-donating groups can enhance the electron density on the quinoline ring, facilitating stronger adsorption onto the metal surface and leading to higher inhibition efficiency. Quantum chemical studies using methods like Density Functional Theory (DFT) have been employed to correlate the molecular properties of quinoline derivatives (such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)) with their inhibition performance ias.ac.inkfupm.edu.sa.

High Inhibition Efficiencies: Numerous studies have reported high inhibition efficiencies for various quinoline derivatives. For example, certain novel quinoline derivatives have shown inhibition efficiencies exceeding 98% for mild steel in 1 M HCl at a concentration of 150 mg/L researchgate.net. Even at lower concentrations, such as 25 ppm, derivatives like (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) have demonstrated inhibition efficiencies as high as 98.69% ias.ac.in. The effectiveness of these inhibitors can be influenced by factors such as concentration, temperature, and the specific corrosive environment.

The ongoing research in this area focuses on the design and synthesis of new quinoline derivatives with enhanced corrosion inhibition properties, as well as a deeper understanding of their adsorption mechanisms at the molecular level.

| Quinoline Derivative Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

| 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4) | Mild Steel | 1 M HCl | 150 mg/L | 98.09 researchgate.net |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | Mild Steel | 1N HCl | 25 ppm | 98.69 ias.ac.in |

| 2-chloro quinoline 3-carbaldehyde (CQC) | Mild Steel | 1N HCl | 25 ppm | 94.32 ias.ac.in |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Mild Steel | 1 M HCl | 5x10⁻³ M | ~90 |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5x10⁻³ M | 90 najah.edu |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1.0 M HCl | 500 ppm | 93.4 biointerfaceresearch.com |

Conclusion and Future Research Directions

Synthesis and Derivatization Advances with 6-Bromoquinoline-8-carbaldehyde

The synthesis of this compound, while not extensively detailed in current literature, can be strategically approached through established methodologies for quinoline (B57606) chemistry. A plausible and common route begins with the synthesis of 6-bromoquinoline (B19933). This can be achieved through reactions like the Skraup synthesis, involving the reaction of 4-bromoaniline (B143363) with glycerol (B35011) and sulfuric acid. chemicalbook.com Once the 6-bromoquinoline core is obtained, functionalization at the 8-position to introduce the carbaldehyde group is the next critical step. One potential method involves the introduction of a methyl group at the 8-position to form 6-bromo-8-methylquinoline, which can subsequently be oxidized to the desired this compound. nih.gov

The true synthetic value of this compound lies in its potential for derivatization, opening avenues to a vast library of novel compounds. The aldehyde functional group is highly versatile and can participate in a variety of chemical transformations:

Schiff Base Formation: Condensation reactions with primary amines can yield a wide array of Schiff bases. This is a common strategy to introduce diverse functionalities and explore their impact on biological activity.

Reduction: The aldehyde can be reduced to the corresponding alcohol, 6-bromo-8-(hydroxymethyl)quinoline, providing a different functional group for further modification.

Oxidation: Oxidation of the carbaldehyde group would yield 6-bromoquinoline-8-carboxylic acid, a precursor for the synthesis of esters and amides. frontiersin.orgresearchgate.net

Wittig Reaction: Reaction with phosphorus ylides can be employed to introduce carbon-carbon double bonds, extending the carbon skeleton.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds can lead to the formation of various α,β-unsaturated systems.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships.

Emerging Biological Targets and Therapeutic Avenues

While direct biological studies on derivatives of this compound are limited, the broader class of halogenated quinolines has shown significant promise against a range of biological targets. nih.gov Extrapolating from research on structurally related compounds, several therapeutic avenues can be envisioned.

Anticancer Activity: Quinoline derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis. ijpcbs.com Studies on bromo-substituted 8-hydroxyquinolines have demonstrated strong antiproliferative activity against various cancer cell lines. nih.goveurekaselect.com For instance, certain brominated quinolines have shown inhibitory effects on Topoisomerase I, an important enzyme in DNA replication and a key target for cancer therapy. eurekaselect.com The presence of the bromine atom at the 6-position is often associated with enhanced cytotoxic effects. nih.gov

Antimicrobial Properties: Halogenated quinolines have emerged as a promising class of antibacterial agents, with some analogues demonstrating the ability to eradicate drug-resistant bacterial biofilms. nih.gov Derivatives of 8-hydroxyquinoline (B1678124), a close structural relative, have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgacs.org The mechanism of action is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. rsc.org Research on 6-bromoindole (B116670) derivatives has also highlighted the potential for bromo-substituted heterocyclic compounds to act as potent antimicrobial agents. tandfonline.com

The following table summarizes the biological activities of some related bromo-substituted heterocyclic compounds:

| Compound Class | Biological Activity | Reference |

| Bromo-substituted 8-hydroxyquinolines | Anticancer | eurekaselect.com |

| Halogenated Quinolines | Antibacterial, Biofilm eradication | nih.gov |

| 8-Hydroxyquinoline derivatives | Antibacterial | rsc.org |

| 6-Bromoindole derivatives | Antimicrobial | tandfonline.com |

| 6-Bromo quinazoline (B50416) derivatives | Cytotoxic (Anticancer) | nih.gov |

Methodological Innovations in Characterization and Computational Studies

The unambiguous characterization of this compound and its derivatives is crucial for establishing structure-activity relationships. A combination of modern spectroscopic and analytical techniques would be employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure, confirming the position of the bromo and carbaldehyde substituents. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of crystalline derivatives, offering insights into bond lengths, angles, and intermolecular interactions. rsc.org

Computational Studies: Computational chemistry plays an increasingly important role in understanding the properties of novel compounds and guiding drug design. For this compound and its derivatives, computational studies could provide valuable insights:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of the compounds. This can aid in the interpretation of experimental data. eurekaselect.com

Molecular Docking: This technique can be used to predict the binding modes of the synthesized derivatives with their putative biological targets, helping to rationalize their biological activity and guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complexes, assessing their stability over time. nih.gov

A study on 4-Bromoquinoline-2-carboxaldehyde highlighted the use of DFT to understand the compound's stability and electronic characteristics, suggesting its potential in drug development. eurekaselect.com Similar approaches would be invaluable for investigating this compound.